molecular formula C6H11NO5 B11726150 (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one

(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one

Cat. No.: B11726150
M. Wt: 177.16 g/mol
InChI Key: AJJXPYDGVXIEHE-MBMOQRBOSA-N
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Description

(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one is a piperidine derivative with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one typically involves the use of starting materials such as glucose or other carbohydrate derivatives. The process includes several steps of protection and deprotection of hydroxyl groups, followed by cyclization to form the piperidine ring. Common reagents used in these reactions include protecting agents like acetyl chloride and deprotecting agents like sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions and purification processes would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the piperidine ring play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5S,6R)-2-(Hydroxymethyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,5-trihydroxyoxane: Similar in having multiple hydroxyl groups and a complex structure.

    (2R,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)oxane-2,3-diol: Another compound with multiple hydroxyl groups and a similar backbone.

Uniqueness

(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups

Properties

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

(3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one

InChI

InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5+/m1/s1

InChI Key

AJJXPYDGVXIEHE-MBMOQRBOSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)N1)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(=O)N1)O)O)O)O

Origin of Product

United States

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